molecular formula C14H16N2O2 B597656 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 147663-44-3

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Katalognummer: B597656
CAS-Nummer: 147663-44-3
Molekulargewicht: 244.294
InChI-Schlüssel: DKLVGYZHJFBJRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Eigenschaften

CAS-Nummer

147663-44-3

Molekularformel

C14H16N2O2

Molekulargewicht

244.294

IUPAC-Name

5-methyl-4-(2-methylpropanoyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C14H16N2O2/c1-9(2)13(17)12-10(3)15-16(14(12)18)11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI-Schlüssel

DKLVGYZHJFBJRP-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1C(=O)C(C)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques like crystallization or chromatography is common.

Analyse Chemischer Reaktionen

Types of Reactions

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyrazolone derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Introduction of different functional groups at various positions on the pyrazolone ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties

    Medicine: Explored for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes

    Receptor Binding: Binding to specific receptors to modulate cellular responses

    Pathway Modulation: Affecting signaling pathways to alter cellular functions

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 4-Benzoyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
  • 4-Propionyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Uniqueness

4-Isobutyryl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific isobutyryl group, which may impart distinct chemical and biological properties compared to other pyrazolone derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.